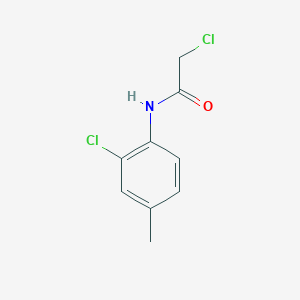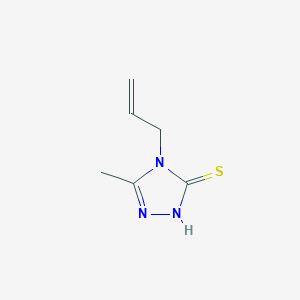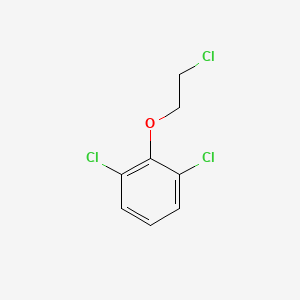
5-メルカプト-4-メチル-4H-1,2,4-トリアゾール-3-オール
説明
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to the triazole ring. The unique structure of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
科学的研究の応用
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels in cells.
Cellular Effects
The effects of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can result in altered cellular responses to external stimuli. Furthermore, 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness . In vitro studies have shown that it remains stable under specific conditions, but its activity can decrease over prolonged periods. In vivo studies have also indicated that long-term exposure to 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing oxidative stress and enhancing cell survival . At higher doses, it can exhibit toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol is critical for its activity and function . It can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is important for understanding its role in cellular processes and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol can be achieved through several methods. One common approach involves the reaction of thiocarbohydrazide with malic acid in dry pyridine under microwave irradiation. This method yields the desired compound in high purity and yield . Another method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with acetic anhydride in glacial acetic acid .
Industrial Production Methods
Industrial production of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group (-SH) and hydroxyl group (-OH) present in the compound are reactive sites that participate in these reactions.
Common Reagents and Conditions
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include disulfides, alcohols, amines, and substituted triazoles, depending on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can chelate metal ions, affecting various biochemical processes .
類似化合物との比較
Similar Compounds
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 5-mercapto-4H-1,2,4-triazol-3-ol
- 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol is unique due to the presence of both thiol and hydroxyl groups on the triazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields .
特性
IUPAC Name |
4-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZKDNZAWDUCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368733 | |
| Record name | 4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22244-61-7 | |
| Record name | 22244-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



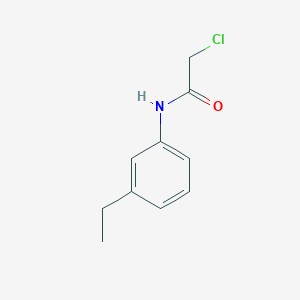
![2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1361933.png)


![2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1361941.png)
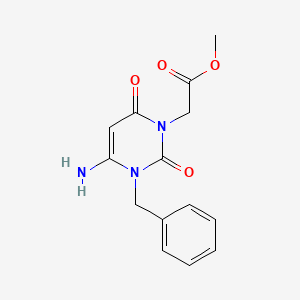
![2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B1361946.png)
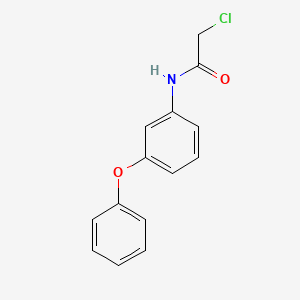

![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)
